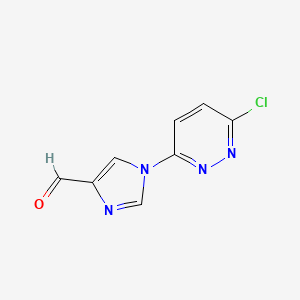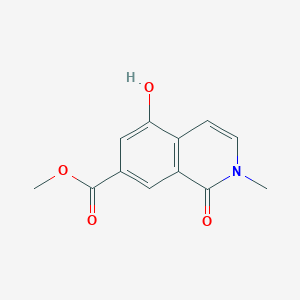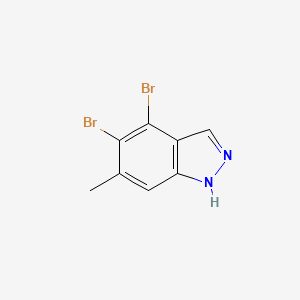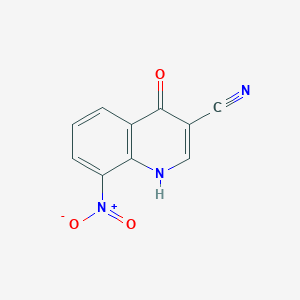
3-Hydrazinyl-5-propyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group at the 3-position and a propyl group at the 5-position of the triazole ring. The 1,2,4-triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-5-propyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrazinyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction may produce hydrazones. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.
Applications De Recherche Scientifique
3-Hydrazinyl-5-propyl-1H-1,2,4-triazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole varies depending on its application:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death.
Energetic Materials: The compound decomposes exothermically, releasing a large amount of energy, which is useful in explosive applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-hydrazinyl-1H-1,2,4-triazole: Similar in structure but with an amino group at the 5-position instead of a propyl group.
3-Hydrazinyl-5-amino-1H-1,2,4-triazole: Contains both hydrazinyl and amino groups on the triazole ring.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is unique due to the presence of both hydrazinyl and propyl groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications and applications in various fields, making it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(5-propyl-1H-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-2-3-4-7-5(8-6)10-9-4/h2-3,6H2,1H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMHQGCCODUXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516254 |
Source


|
| Record name | 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5505-79-3 |
Source


|
| Record name | 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)

![2-Benzo[b]furancarboxamide,3-amino-7-ethoxy-](/img/structure/B13922423.png)


![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)



![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)



![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
